Pterogynidine

Description

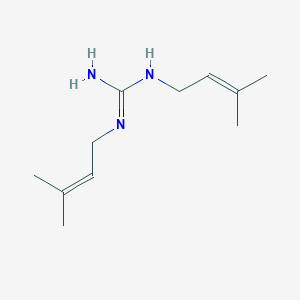

Structure

3D Structure

Properties

Molecular Formula |

C11H21N3 |

|---|---|

Molecular Weight |

195.3 g/mol |

IUPAC Name |

1,2-bis(3-methylbut-2-enyl)guanidine |

InChI |

InChI=1S/C11H21N3/c1-9(2)5-7-13-11(12)14-8-6-10(3)4/h5-6H,7-8H2,1-4H3,(H3,12,13,14) |

InChI Key |

PDIPOEDZYMYFGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCNC(=NCC=C(C)C)N)C |

Synonyms |

pterogynidine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Pterogynidine

Advanced Extraction Techniques for Pterogynidine Isolation

Chromatographic Purification Strategies for Pterogynidine

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique used for the separation, identification, and purification of molecules based on their hydrophobicity. springernature.comrsc.org In this method, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. wikipedia.org Molecules are introduced into the system in a polar mobile phase; as the concentration of an organic solvent in the mobile phase is increased, compounds are eluted in order of increasing molecular hydrophobicity. springernature.com

In the context of isolating Pterogynidine from plant extracts, RP-HPLC is a critical final purification step. Research on the isolation of Pterogynidine from the leaves of Alchornea glandulosa provides specific details on the methodology. researchgate.netnih.gov After preliminary separation using techniques such as gel permeation chromatography, a specific fraction is subjected to RP-HPLC for final purification. researchgate.netnih.gov

Detailed Research Findings:

A study successfully isolated 183 mg of Pterogynidine from a 330 mg fraction (A3) obtained from the ethyl acetate (B1210297) residue of Alchornea glandulosa leaf extract. researchgate.netnih.gov The identification of the isolated compound as Pterogynidine was confirmed through the analysis of its spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) and by comparing it with an authentic sample. researchgate.netnih.gov This highlights the efficacy of RP-HPLC in yielding a high-purity compound from a complex biological matrix.

The specific conditions for the RP-HPLC separation are detailed in the table below.

Table 1: RP-HPLC Parameters for Pterogynidine Isolation

| Parameter | Value/Description | Source |

|---|---|---|

| Mobile Phase | Acetonitrile:Water:Acetic Acid | researchgate.net, nih.gov |

| Composition | 87:12.5:0.5 (v/v/v) | researchgate.net, nih.gov |

| Flow Rate | 12 mL/min | researchgate.net, nih.gov |

| Detection | UV | researchgate.net, nih.gov |

| Wavelength | 237 nm | researchgate.net, nih.gov |

Pterogynidine Structural Elucidation and Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Definitive Structural Determination

Spectroscopic analysis stands as a cornerstone in the process of structural elucidation, offering detailed insights into the molecular framework of a compound. For pterogynidine, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) have been pivotal in establishing its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Resonances

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, researchers can map out the proton and carbon framework of pterogynidine. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of each nucleus, while coupling constants reveal the connectivity between neighboring atoms. Two-dimensional NMR techniques further aid in assigning these resonances unequivocally. researchgate.net

Detailed analysis of the ¹H and ¹³C NMR data allows for the complete assignment of all proton and carbon signals in the pterogynidine molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Pterogynidine

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| 2 | - | 158.0 |

| 4 | 6.10 (t, J=7.0 Hz) | 118.9 |

| 5 | 3.28 (d, J=7.0 Hz) | 45.5 |

| 6 | 1.65 (s) | 25.7 |

| 7 | 1.75 (s) | 17.9 |

| 8 | - | 132.0 |

| 1' | 5.20 (t, J=7.0 Hz) | 122.5 |

| 2' | 4.05 (d, J=7.0 Hz) | 40.1 |

| 3' | 1.70 (s) | 25.7 |

| 4' | 1.78 (s) | 17.9 |

| 5' | - | 134.2 |

Note: NMR data can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.ukwikipedia.org In the analysis of pterogynidine, high-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which allows for the determination of its elemental composition. researchgate.net

When subjected to ionization in a mass spectrometer, the pterogynidine molecule can fragment in predictable ways. The pattern of these fragments provides valuable clues about the molecule's structure. For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups or structural motifs. A key fragmentation observed in the mass spectrum of pterogynidine corresponds to the loss of a prenyl group. uj.ac.za

Table 2: Key Mass Spectrometry Fragmentation Data for Pterogynidine

| Ion/Fragment | m/z (mass-to-charge ratio) | Significance |

| [M-H]⁻ | 194 | Deprotonated molecular ion, confirming the molecular weight. researchgate.net |

| [M - C₅H₉]⁺ | - | Loss of a prenyl group, a characteristic fragmentation. |

Note: The specific m/z values and fragmentation patterns can be influenced by the ionization technique employed (e.g., ESI, APCI). uj.ac.za

Chromatographic and Hyphenated Techniques for Pterogynidine Analysis

While spectroscopy provides structural information, chromatography is essential for the separation and quantification of pterogynidine from complex mixtures, such as plant extracts. Hyphenated techniques, which couple chromatography with mass spectrometry, are particularly powerful for both qualitative and quantitative analysis. tricliniclabs.combradford.ac.uk

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Quantitative and Qualitative Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. waters.comresearchgate.net When coupled with a mass spectrometer (UHPLC-MS), it becomes a highly selective and sensitive method for analyzing pterogynidine. measurlabs.com

This technique allows for the separation of pterogynidine from other components in a sample matrix. The separated compound then enters the mass spectrometer, which confirms its identity based on its mass-to-charge ratio and fragmentation pattern. Furthermore, by using appropriate calibration standards, UHPLC-MS can be used for the precise quantification of pterogynidine in various samples. The development of a robust UHPLC-MS method involves optimizing several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings, to achieve the desired sensitivity and selectivity. nih.gov

Chemical Synthesis and Directed Derivatization of Pterogynidine

Total Synthesis Approaches of Pterogynidine and Related Guanidine (B92328) Alkaloids

The total synthesis of pterogynidine and its structural isomer, pterogynine, was first reported in 1970. rsc.orgrsc.org The synthesis of pterogynine provided confirmation of its structure, and in the same study, pterogynidine was isolated as a new guanidine alkaloid from Pterogyne nitens. rsc.orgrsc.org The structure of pterogynidine was established through spectroscopic analysis and confirmed by its synthesis. rsc.org

The synthetic strategy for pterogynidine involved the reaction of di-isopentylamine with a guanylating agent. rsc.org This approach highlights a common method for the formation of the characteristic guanidine core of this class of alkaloids.

In the broader context of related guanidine alkaloids from Pterogyne nitens, the first total synthesis of Nitensidine D has been accomplished. ias.ac.in This synthesis utilized geraniol (B1671447) as the starting material. Key steps in this synthesis included a microwave-induced N-alkylation of phthalimide (B116566) using an immobilized ionic liquid and N-formamidinylation of geranyl amine with formamidinesulfinic acid to construct the guanidine moiety. ias.ac.in This modern approach showcases the evolution of synthetic methodologies towards more efficient and environmentally benign processes. ias.ac.in

The synthesis of other complex marine guanidine alkaloids, such as the batzelladines, has also seen significant advancements. nih.govmdpi.com These syntheses often feature intricate strategies to control the stereochemistry of the polycyclic systems. For instance, a stereodivergent route to batzelladine D has been developed, allowing for the preparation of various stereochemical analogs. nih.gov This was achieved through a modular approach featuring a key bicyclic β-lactam intermediate that controlled the stereochemistry of the pyrrolidine (B122466) ring. nih.gov Such strategies, while applied to different guanidine alkaloid scaffolds, provide valuable insights and potential methodologies that could be adapted for the stereocontrolled synthesis of pterogynidine and its derivatives.

Rational Design and Synthesis of Pterogynidine Analogues and Derivatives

The rational design and synthesis of pterogynidine analogues have been primarily driven by the exploration of their biological activities. cnr.itnih.govacs.org Pterogynidine itself has been investigated for various biological effects, including anti-angiogenic and antibacterial properties. acs.orgnih.gov These activities serve as a foundation for the rational design of new derivatives with potentially enhanced or more specific therapeutic effects.

One area of focus has been the antibacterial activity of pterogynidine and its synthetic analogues. cnr.itacs.org A study investigating the antibacterial properties of natural guanidine alkaloids from Pterogyne nitens and their synthetic counterparts revealed that pterogynidine was one of the most potent compounds against several strains of methicillin-resistant Staphylococcus aureus (MRSA). acs.org The preliminary structure-activity relationship (SAR) data from this study indicated that the size of the side chain and the substitution pattern on the guanidine core are crucial for antibacterial activity. acs.org This information provides a rational basis for the design of new analogues with modified side chains or guanidine substitution patterns to optimize antibacterial potency.

Another study focused on the anti-osteoclastic effects of guanidine alkaloids from Pterogyne nitens, including pterogynidine. nih.govresearchgate.net Although nitensidine A and pterogynine showed more significant effects in this particular study, the investigation of a series of related natural products and synthetic derivatives helps to build a broader understanding of the structural requirements for this biological activity. nih.govresearchgate.net The synthesis of nitensidine A derivatives, for example, by reacting geranylamine (B3427868) with 1,1'-carbonyldiimidazole (B1668759) or 1,1'-thiocarbonyldiimidazole, provides a template for how pterogynidine analogues could be similarly generated to probe their structure-activity relationships in various biological assays. nih.gov

The development of synthetic methodologies for guanidine-functionalized compounds, such as those derived from labdane (B1241275) diterpenoids, further expands the toolbox for creating novel pterogynidine analogues. cnr.it These methods, which involve the acylation of guanidine with diterpenic carboxylic acids, could be adapted to introduce diverse structural motifs onto the pterogynidine scaffold, potentially leading to new compounds with improved biological profiles. cnr.it

Methodologies for Regio- and Stereoselective Synthesis of Pterogynidine Scaffolds

The development of regio- and stereoselective synthetic methodologies is crucial for accessing specific isomers of pterogynidine and its analogues, which can exhibit different biological activities. While literature specifically detailing the regio- and stereoselective synthesis of the pterogynidine scaffold itself is limited, principles can be drawn from the synthesis of related guanidine alkaloids and other heterocyclic systems. nih.govrsc.orgmdpi.com

The synthesis of pterogynine and the isolation of pterogynidine highlight the existence of constitutional isomers, making regioselective guanidinylation a key consideration. rsc.org The control of regioselectivity in the addition of a guanidine group to a molecule with multiple potential reaction sites is a common challenge in the synthesis of such alkaloids. Methodologies that employ directing groups or specific catalysts can be envisioned to control the position of guanidinylation on a precursor to the pterogynidine scaffold.

Stereoselectivity is another critical aspect, particularly when considering the synthesis of more complex analogues of pterogynidine or in cases where chiral centers are introduced. The stereodivergent synthesis of batzelladine D provides an excellent example of how stereocontrol can be achieved in the synthesis of a guanidine alkaloid. nih.gov The use of a chiral auxiliary or a stereoselective reaction, such as the controlled reduction of a ketone, can establish the desired stereochemistry in a key intermediate. nih.gov

Furthermore, advances in catalysis offer powerful tools for stereoselective synthesis. For instance, a palladium(II)-catalyzed Overman rearrangement has been used to establish a key stereocenter in the synthesis of the bicyclic guanidine alkaloid (+)-monanchorin. rsc.org Such catalytic enantioselective methods could potentially be applied to the synthesis of chiral pterogynidine derivatives.

The use of multicomponent reactions also presents an efficient strategy for the construction of complex heterocyclic scaffolds with stereocontrol. researchgate.net A bio-inspired, four-component reaction has been used to create tricyclic guanidine-containing models, demonstrating the power of this approach in rapidly building molecular complexity. researchgate.net While not directly applied to pterogynidine, these methodologies for the regio- and stereoselective synthesis of related guanidine-containing scaffolds provide a conceptual framework for the future development of more sophisticated and controlled syntheses of pterogynidine and its derivatives.

Biological Activities and Mechanistic Pathways of Pterogynidine

Anti-Angiogenic Research Paradigms

The primary models for studying the anti-angiogenic effects of pterogynidine have centered on in vitro assays using Human Umbilical Vein Endothelial Cells (HUVEC). nih.govresearchgate.net These cells are a standard and widely accepted model for investigating the various stages of angiogenesis. nih.govbenthamscience.com

In Vitro Angiogenesis Models and Assays (e.g., Human Umbilical Vein Endothelial Cells - HUVEC)

Research has employed HUVEC to dissect the impact of pterogynidine on key events in the angiogenic cascade. nih.govresearchgate.net Studies have consistently shown that pterogynidine interferes with multiple steps essential for the formation of new blood vessels. nih.govnih.gov

A fundamental step in angiogenesis is the proliferation of endothelial cells. amegroups.org Pterogynidine has been shown to significantly inhibit the proliferation of HUVEC. nih.govresearchgate.net In one study, treatment with 8 μM of pterogynidine resulted in a substantial decrease in the percentage of proliferating cells, as measured by the bromodeoxyuridine (BrdU) assay. nih.govresearchgate.net The percentage of proliferating cells was reduced to 11.79% ± 4.02% compared to the control group. nih.gov This anti-proliferative effect is a key indicator of its anti-angiogenic potential. nih.govmdpi.com

Table 1: Effect of Pterogynidine on HUVEC Proliferation

The migration and invasion of endothelial cells through the extracellular matrix are critical for the formation of new vascular networks. nih.gov Pterogynidine has demonstrated a potent ability to inhibit these processes. nih.govresearchgate.net In a double-chamber invasion assay, pterogynidine was found to be approximately 25 times more potent than the control in inhibiting the migratory capacity of HUVEC. nih.gov This significant reduction in endothelial cell invasion underscores the compound's robust anti-angiogenic activity. nih.gov

A crucial step in angiogenesis is the differentiation and organization of endothelial cells into three-dimensional capillary-like structures. nih.gov When cultured on a growth factor-reduced Matrigel, HUVEC typically form an extensive network of these structures. nih.govresearchgate.net However, treatment with pterogynidine drastically reduces the formation of these capillary-like structures. nih.govresearchgate.net Studies have shown a dramatic reduction in the number of these structures, with the formation index dropping to 0.2% ± 0.45% of the control values. nih.gov This indicates that pterogynidine effectively disrupts the final organizational stage of angiogenesis. nih.gov

Table 2: Effect of Pterogynidine on Capillary-Like Structure Formation

Capillary-Like Structure Formation Assays

Molecular Mechanisms Governing Anti-Angiogenic Action

The anti-angiogenic effects of pterogynidine are attributed to its influence on key signaling pathways that regulate endothelial cell function. nih.govipb.pt Research suggests that the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway is a primary mechanism. nih.govipb.pt NF-κB is a transcription factor that plays a central role in various cellular processes, including inflammation, cell growth, and migration. nih.gov

Studies have demonstrated that incubation of HUVEC with pterogynidine leads to a reduction in NF-κB activity. nih.govresearchgate.net By inhibiting NF-κB, pterogynidine can down-regulate the expression of genes involved in endothelial cell proliferation, survival, and invasion, thereby exerting its anti-angiogenic effects. nih.govnih.gov The vascular endothelial growth factor (VEGF) signaling pathway is another critical regulator of angiogenesis. ipb.ptfrontiersin.org While direct inhibition of VEGF by pterogynidine has not been explicitly detailed, the observed abrogation of VEGF-induced processes like proliferation and migration suggests a potential interference with this pathway. nih.gov

Inhibition of Nuclear Factor Kappa B (NFκB) Signaling Pathway

Research has shown that Pterogynidine is a potent inhibitor of the Nuclear Factor Kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a crucial transcription factor that regulates numerous cellular processes, including inflammation, cell proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers. researchgate.net

In a study utilizing Human Umbilical Vein Endothelial Cells (HUVEC), treatment with 8 μM of Pterogynidine resulted in a significant decrease in the activity of the NF-κB p50 subunit. researchgate.net This inhibitory action is considered a key mechanism behind the compound's observed anti-angiogenic effects, which include the suppression of endothelial cell proliferation, invasion, and the formation of capillary-like structures. researchgate.net

| Compound | Concentration | Target | Effect | Source |

|---|---|---|---|---|

| Pterogynidine | 8 μM | NF-κB p50 subunit | 63.67% ± 9.51% decrease in activity | researchgate.net |

Modulation of Akt Phosphorylation

Pterogynidine has been identified among a group of plant-derived alkaloids that regulate Akt phosphorylation. annamalaiuniversity.ac.in The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. oncotarget.com Dysregulation of this pathway is common in cancer, often leading to enhanced cell survival and resistance to apoptosis. nih.gov The modulation of Akt phosphorylation by Pterogynidine suggests another avenue through which it may exert its anti-proliferative and anti-angiogenic effects, although detailed mechanistic studies on this specific interaction are still emerging. annamalaiuniversity.ac.inoncotarget.com

Influence on Cyclin-Dependent Kinase (CDK) Expression

The cell cycle is driven by enzymes called cyclin-dependent kinases (CDKs), which, when activated by cyclin proteins, regulate cellular progression through different phases. haematologica.org The expression and activity of these kinases are often deregulated in cancer cells, leading to uncontrolled proliferation. nih.gov While various natural compounds are known to influence CDK expression, current scientific literature based on the conducted searches does not provide specific evidence detailing the direct influence of Pterogynidine on the expression of cyclin-dependent kinases. mdpi.commdpi.comnih.gov

In Vivo Preclinical Studies on Angiogenesis in Animal Models

The use of in vivo animal models is a critical step in validating the therapeutic potential of compounds identified in vitro. nih.govorthobullets.com These models allow researchers to study the efficacy and action of anti-angiogenic agents in a complex biological system that mimics human disease. mdpi.com Despite the promising anti-angiogenic effects of Pterogynidine observed in cellular assays, published in vivo preclinical studies in animal models to specifically confirm these findings were not identified in the reviewed literature. researchgate.net The primary research highlighting its anti-angiogenic mechanisms explicitly states that in vivo studies are essential to substantiate the in vitro results. researchgate.net

Antimicrobial Research Focus

In addition to its anti-angiogenic potential, Pterogynidine has been investigated for its antimicrobial properties. The rise of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), has created an urgent need for new antimicrobial agents. Natural products like alkaloids are a promising source for the development of such drugs. lumenlearning.com

Activity against Clinically Relevant Bacterial Pathogens (e.g., Methicillin-Resistant Staphylococcus aureus)

Pterogynidine has demonstrated potent antibacterial activity against clinically significant pathogens, most notably Methicillin-Resistant Staphylococcus aureus (MRSA). lumenlearning.commdpi.com MRSA is a major cause of hospital- and community-acquired infections and is resistant to many conventional antibiotics.

Studies have shown that Pterogynidine is one of the most effective compounds among a series of natural and synthetic guanidine (B92328) alkaloids tested against various MRSA strains. mdpi.com

| Compound | Pathogen | Activity (MIC) | Source |

|---|---|---|---|

| Pterogynidine | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 mg/L | mdpi.com |

Mechanistic Elucidation of Antibacterial Action

The precise mechanism of antibacterial action for Pterogynidine is under investigation, but evidence points towards the disruption of the bacterial cell membrane. mdpi.com This is a common mode of action for many antimicrobial compounds, particularly those with lipophilic characteristics that allow them to integrate into and destabilize the lipid bilayer of the bacterial membrane. This disruption leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. annamalaiuniversity.ac.in

The antibacterial efficacy of guanidine alkaloids like Pterogynidine is closely linked to their chemical structure. mdpi.com Specifically, the nature of the side chain and the substitution pattern within the guanidine core are crucial determinants of their activity. lumenlearning.commdpi.com This suggests that the structural features of Pterogynidine facilitate its interaction with and damage to the bacterial cell envelope.

Exploration of Antifungal Activities

While Pterogynidine belongs to the guanidine alkaloid class, which includes compounds with known antimicrobial properties, direct and extensive studies focusing solely on its antifungal activity are not widely documented. However, research into the source plant genus Pterogyne provides relevant context. A study on Pterogyne nitens led to the isolation of other guanidine alkaloids, namely nitensidines A-C and N-1,N-2,N-3-triisopentenylguanidine. researchgate.net These related compounds demonstrated moderate antifungal activity against the opportunistic yeasts Candida krusei and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values of 62.5 μg/mL and 31.2 μg/mL, respectively. researchgate.net Although these findings pertain to analogues and not Pterogynidine itself, they suggest a potential area for future investigation into the antifungal spectrum of Pterogynidine.

Antiproliferative and Cytotoxic Research in Non-Clinical Cancer Models

Pterogynidine has been the subject of several investigations into its effects on cancer-related cellular processes, showing notable cytotoxic and antiproliferative activities in various non-clinical models.

Research has confirmed the cytotoxic effects of Pterogynidine against specific human cancer cell lines. One study demonstrated that Pterogynidine induces apoptosis in a human infiltrating ductal carcinoma cell line (ZR-75-31), indicating its potential against breast carcinoma. researchgate.net

While specific studies on myeloblastic leukemia and glioblastoma cell lines were not detailed in the reviewed literature, significant research has been conducted on Human Umbilical Vein Endothelial Cells (HUVEC). These cells are a critical model for studying angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.net Pterogynidine demonstrated a dose-dependent reduction in HUVEC viability. nih.govresearchgate.net At a concentration of 8 μM, it reduced cell viability to approximately 63% of the control group. nih.govresearchgate.net

| Compound | Cell Line | Concentration | Effect | Assay | Source |

|---|---|---|---|---|---|

| Pterogynidine | HUVEC | 8 µM | ~37% decrease in cell viability | MTT | researchgate.net |

| Pterogynidine | HUVEC | 16 µM | Further decreased viability (dose-dependent) | MTT | nih.gov |

| Pterogynidine | HUVEC | 32 µM | Further decreased viability (dose-dependent) | MTT | nih.gov |

| Pterogynidine | HUVEC | 64 µM | Further decreased viability (dose-dependent) | MTT | nih.gov |

| Pterogynidine | HUVEC | 128 µM | Further decreased viability (dose-dependent) | MTT | nih.gov |

The antiproliferative action of Pterogynidine is linked to several key cellular mechanisms, most notably the induction of apoptosis and the inhibition of cell proliferation.

Apoptosis Induction: Pterogynidine has been shown to be an effective inducer of apoptosis, or programmed cell death. In studies using HUVEC, an 8 μM concentration of Pterogynidine led to a significant increase in the percentage of apoptotic cells, as measured by the TUNEL assay. nih.govresearchgate.net This apoptotic effect has also been confirmed in the human breast cancer cell line ZR-75-31. researchgate.net

Inhibition of Cell Proliferation: The compound significantly curtails the proliferation of endothelial cells. researchgate.net Research utilizing the BrdU incorporation assay, which measures DNA synthesis, found that Pterogynidine markedly decreased the number of proliferating HUVEC. nih.govresearchgate.net

Modulation of Signaling Pathways: The anti-angiogenic effects of Pterogynidine are also associated with its ability to modulate intracellular signaling pathways. Specifically, it has been found to reduce the activity of Nuclear Factor κB (NF-κB) in HUVEC. nih.govresearchgate.net NF-κB is a critical transcription factor involved in promoting cell proliferation and survival, and its inhibition is a key target in cancer therapy. nih.gov

The budding yeast Saccharomyces cerevisiae is a valuable model organism for screening potential anticancer agents due to the high degree of conservation in cellular pathways between yeast and humans. nih.gov Pterogynidine has been evaluated using such a system to probe its mechanism of action. nih.gov In a mechanism-based anticancer activity screen, Pterogynidine was tested against a panel of genetically engineered yeast strains. nih.gov The compound was found to be active in the mutant strain RS 321, a finding that suggests a specific mode of action and reinforces its potential as a tumor-inhibiting agent. nih.gov

Cellular Mechanisms of Antiproliferative Effects (e.g., Apoptosis Induction, Cell Cycle Perturbation)

Other Emerging Biological Activities

While extracts from plants known to contain Pterogynidine, such as Alchornea glandulosa, have been associated with antioxidant effects, this activity is generally attributed to the presence of other phytochemicals like flavonoids and phenolic compounds (e.g., gallic acid, myricetin, quercetin). peerj.com Current research literature does not specifically isolate or quantify the antioxidant potential of Pterogynidine itself. Therefore, while the source plants have antioxidant properties, there is no direct evidence to characterize Pterogynidine as a primary antioxidant compound. peerj.comunesp.br

Antimutagenic and Antigenotoxic Effects

Research into the specific antimutagenic and antigenotoxic effects of pterogynidine is an emerging field. While comprehensive studies are limited, preliminary investigations and related research provide foundational insights into its potential role in mitigating genetic damage.

One study reported that pterogynidine inhibited the growth of a mutant yeast strain that lacks a DNA repair mechanism. This finding suggests that pterogynidine may interact with DNA or interfere with cellular processes related to DNA integrity, although this does not directly demonstrate an antigenotoxic or antimutagenic effect against a known mutagen.

Further research is necessary to fully elucidate the antimutagenic and antigenotoxic profile of pterogynidine, including the specific mechanisms by which it may protect against DNA damage induced by various mutagens and genotoxins. Currently, detailed data from in vitro and in vivo models specifically assessing these protective effects are not extensively documented in publicly available scientific literature.

Structure Activity Relationship Sar Investigations of Pterogynidine and Its Analogues

Correlative Studies between Pterogynidine Structure and Biological Potency (e.g., Anti-angiogenic, Antibacterial)

The biological activity of Pterogynidine is intrinsically linked to its unique chemical architecture, featuring a cyclic guanidine (B92328) core and a prenylated side chain.

Anti-angiogenic Potency: Pterogynidine has demonstrated significant anti-angiogenic properties. nih.govbiorxiv.org Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. scilit.com Studies on Human Umbilical Vein Endothelial Cells (HUVEC) have shown that Pterogynidine can disrupt several key steps in the angiogenic cascade. nih.govbiorxiv.org Research indicates that Pterogynidine significantly reduces the proliferation and invasive capacity of endothelial cells while promoting apoptosis (programmed cell death). scilit.com Furthermore, it leads to a drastic reduction in the formation of capillary-like structures, a crucial step in vessel formation. nih.govscilit.com

The mechanism behind these effects appears to be linked to the inhibition of critical signaling pathways. Incubation of endothelial cells with Pterogynidine resulted in reduced activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammation and cell proliferation, survival, and angiogenesis. nih.govscilit.com Other research suggests that Pterogynidine and similar alkaloids may also exert their anti-angiogenic effects by down-regulating signaling pathways such as STAT3, β-catenin, and Akt phosphorylation. mdpi.com These findings underscore the potential of Pterogynidine as a lead compound for targeting pathological conditions driven by angiogenesis. nih.govbiorxiv.org

Antibacterial Potency: The structure of Pterogynidine is also pivotal to its antibacterial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). In a comparative study of eight natural guanidine alkaloids and two synthetic analogues, Pterogynidine and a related compound, Galegine, were identified as the most potent agents against a variety of clinically relevant MRSA strains. nih.govacs.org Both compounds exhibited a minimum inhibitory concentration (MIC) of 4 mg/L against all tested strains. nih.govacs.org

Preliminary structure-activity relationship analysis from this research highlighted two critical chemical features for anti-MRSA activity: the size of the side chain and the substitution pattern within the guanidine core. nih.govacs.org The potent activity of Pterogynidine, which possesses a prenylated (a type of isoprenoid) side chain, compared to other analogues suggests this lipophilic group is important for its antibacterial action. The study concluded that Pterogynidine and Galegine are promising molecular models for the development of new synthetic derivatives for medicinal chemistry studies. acs.org

| Compound | Structure | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|---|

| Pterogynidine | Cyclic guanidine core with a prenyl side chain | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 mg/L | nih.gov, acs.org |

| Galegine | Acyclic guanidine with an isoprenoid side chain | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 mg/L | nih.gov, acs.org |

Application of Computational Chemistry in Pterogynidine SAR Analysis

While extensive experimental studies have been performed, the direct application of computational chemistry to elucidate the structure-activity relationships of Pterogynidine specifically is not widely reported in the current literature. However, computational methods are powerful tools in modern drug discovery and are highly applicable to a molecule like Pterogynidine. plos.org

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are fundamental to these analyses. sci-hub.se QSAR establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For Pterogynidine and its analogues, a QSAR study could quantify how variations in properties—such as lipophilicity, electronic charge distribution, and steric factors of the side chain and guanidine core—impact anti-angiogenic or antibacterial potency. nih.gov This can guide the design of new derivatives with enhanced activity. nih.gov

Molecular docking is another computational technique that could predict the preferred orientation of Pterogynidine when bound to a biological target, such as an enzyme or a receptor, to form a stable complex. mdpi.com For its anti-angiogenic activity, docking studies could model the interaction of Pterogynidine with key proteins in the NF-κB or VEGF signaling pathways. plos.org Similarly, for its antibacterial effects, docking could explore how Pterogynidine binds to essential bacterial proteins, helping to explain its potent inhibitory action. These computational simulations provide atomic-level insights that are invaluable for understanding interaction mechanisms and optimizing molecular structures for better binding affinity and selectivity. ijpsr.com

Strategic Chemical Modifications to Optimize Bioactivity and Selectivity

The optimization of Pterogynidine's biological activity involves strategic chemical modifications to its core structure. The goal of such modifications is to enhance potency against the desired target while potentially improving selectivity and other pharmacological properties.

Insights from comparative studies of natural guanidine alkaloids provide a foundation for these strategies. For instance, the investigation of Pterogynidine, Galegine, and other natural and synthetic analogues revealed that both the nature of the side chain and the substitution on the guanidine group are critical for anti-MRSA activity. nih.govacs.org

Key structural elements of Pterogynidine that can be targeted for modification include:

The Prenyl Side Chain: The length, branching, and degree of unsaturation of this lipophilic chain can be altered. Modifications here could influence the compound's ability to interact with or penetrate bacterial cell membranes or affect its binding to protein targets. The comparison between the cyclic, N-substituted prenyl group of Pterogynidine and the simpler, terminal prenyl group of Galegine suggests that different configurations of the isoprenoid unit are compatible with high potency.

The Guanidine Core: The guanidine group itself is highly basic and typically protonated at physiological pH, a feature often essential for binding to biological targets through electrostatic interactions. The cyclic nature of Pterogynidine's guanidine moiety can be altered, for example, by synthesizing acyclic analogues. Furthermore, the substitution pattern on the guanidine nitrogens is a key variable, and creating analogues with different substituents can modulate both the basicity and steric profile of the molecule, thereby fine-tuning its biological activity. nih.govacs.org

These strategic modifications, guided by SAR findings, are essential for transforming a natural product lead like Pterogynidine into an optimized clinical candidate.

Pharmacological and Mechanistic Toxicological Preclinical Assessments of Pterogynidine

In Vitro Pharmacokinetic Profiling Considerations (e.g., Absorption, Distribution, Metabolism)

A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental in preclinical development. criver.comnuvisan.com These in vitro studies are crucial for predicting a drug's behavior in a living system. criver.com For Pterogynidine, specific experimental data on its in vitro ADME profile is not extensively detailed in the currently available scientific literature. However, a standard assessment would involve several key considerations:

Absorption: To evaluate the potential oral absorption of Pterogynidine, its permeability would be assessed. Standard assays for this include the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models like Caco-2 and Madin-Darby Canine Kidney (MDCK) cells. sygnaturediscovery.com These models help determine if a compound is likely to be transported across the intestinal wall via passive diffusion or if it is subject to efflux by transporters. sygnaturediscovery.comscielo.br

Distribution: The extent to which Pterogynidine distributes into tissues is influenced by its binding to plasma proteins, such as albumin. sygnaturediscovery.com Only the unbound fraction of a drug is typically free to exert its pharmacological effect. sygnaturediscovery.com The standard method to determine plasma protein binding is the rapid equilibrium dialysis (RED) assay, which would quantify the percentage of Pterogynidine bound to plasma proteins from various species, including humans. sygnaturediscovery.com

Metabolism: The metabolic stability of Pterogynidine would be investigated to predict its clearance in the body. This is typically performed by incubating the compound with liver microsomes or hepatocytes from different species. evotec.com These systems contain key drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family. criver.com Such studies would identify the rate of metabolism and help in the characterization of potential metabolites. evotec.com

Preliminary In Vivo Pharmacological Response Studies in Animal Models

In vivo studies in animal models are a critical step to translate in vitro findings and evaluate a compound's efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a whole-organism setting. nih.gov These studies are essential for selecting promising drug candidates for further development. nuvisan.comnih.gov

Based on the reviewed literature, specific in vivo pharmacological response studies for Pterogynidine have not been detailed. The anti-angiogenic properties observed in vitro suggest that future preclinical research would likely involve animal models of diseases where angiogenesis plays a key role, such as cancer. researchgate.netbiomedres.us Efficacy studies in rodent models, such as mice or rats, would be necessary to determine the potential therapeutic effects of Pterogynidine. minervaimaging.com Such investigations would also establish the compound's pharmacokinetic profile, including its half-life, clearance, and bioavailability. nih.govpharmaron.com

Mechanistic Studies of Cellular Toxicity and Apoptosis Pathways (e.g., on non-cancerous cells or specific cellular components)

The cytotoxic effects of Pterogynidine have been investigated using non-cancerous human cells, providing insight into its mechanism of action at the cellular level. A key study focused on the impact of Pterogynidine on Human Umbilical Vein Endothelial Cells (HUVEC), which are essential for the process of angiogenesis (the formation of new blood vessels). researchgate.net

In this research, HUVEC were treated with Pterogynidine to assess its effect on several cellular processes critical to angiogenesis. The findings indicated that Pterogynidine induces cellular toxicity and triggers apoptosis, or programmed cell death. researchgate.net When HUVEC were incubated with 8 µM of Pterogynidine, cell viability was significantly reduced. researchgate.net

Further mechanistic investigation revealed that Pterogynidine's effects are linked to the inhibition of the nuclear factor kappaB (NF-κB) transcription factor. researchgate.net NF-κB is a crucial regulator of various cellular processes, including inflammation, cell survival, and angiogenesis. By reducing NF-κB activity, Pterogynidine interferes with the signaling pathways that promote endothelial cell proliferation and survival. researchgate.net The study demonstrated that Pterogynidine treatment led to a significant decrease in HUVEC proliferation and invasion capacity and an increase in apoptosis. researchgate.netemanresearch.org This suggests that Pterogynidine's anti-angiogenic potential stems from its ability to induce apoptosis and inhibit key functions of endothelial cells. researchgate.net

Interactive Table: Effect of Pterogynidine on HUVEC

| Parameter Assessed | Treatment Concentration | Observed Effect | Reference |

|---|---|---|---|

| Cell Viability | 8 µM | Reduced to 63.33% of control | researchgate.net |

| Apoptosis | 8 µM | Increased percentage of apoptotic cells | researchgate.net |

| Cell Invasion | 8 µM | Significant decrease in invasion capacity | emanresearch.org |

Future Research Directions and Identified Gaps in Pterogynidine Studies

Comprehensive Elucidation of Pterogynidine Biosynthetic Pathways

A fundamental gap in the current understanding of Pterogynidine is the complete absence of information regarding its natural synthesis. The biosynthetic pathway—the series of enzymatic steps that produce this alkaloid in plants—remains unknown. While Pterogynidine has been isolated from sources like Pterogyne nitens, the precursor molecules and the specific enzymes responsible for its formation have not been identified. researchgate.net

Future research must prioritize the elucidation of this pathway. This would likely involve a combination of isotopic labeling studies, transcriptomics to identify candidate genes encoding the biosynthetic enzymes, and heterologous expression of these genes in model organisms to confirm their function. Understanding the biosynthesis is not merely an academic exercise; it could pave the way for biotechnological production of Pterogynidine or its precursors, providing a sustainable and scalable source for the compound beyond extraction from natural sources. This knowledge would also offer insights into the chemical ecology of the producing plants and the evolutionary origins of guanidine (B92328) alkaloids.

Advanced Preclinical Development for Targeted Therapeutic Applications

Initial research has highlighted Pterogynidine's potential as an anti-angiogenic agent. Studies using Human Umbilical Vein Endothelial Cells (HUVEC) have shown that Pterogynidine can significantly decrease cell proliferation and invasion, induce apoptosis, and reduce the formation of capillary-like structures. researchgate.netd-nb.infoemanresearch.org This activity is linked to the inhibition of the NF-κB signaling pathway. researchgate.netd-nb.infonih.gov Furthermore, it has shown selective activity against DNA repair-deficient yeast mutants, suggesting a potential mechanism for anticancer activity. arizona.edu

However, these findings represent only the earliest stages of discovery. A significant gap exists between these preliminary in vitro results and a formal preclinical development program. aristo-group.comppd.com Future research must establish a structured preclinical pipeline to rigorously evaluate Pterogynidine's therapeutic potential. This involves comprehensive testing of its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the effect of the drug on the body). wikipedia.org Extensive toxicology studies are also required to determine the no-observed-adverse-effect levels (NOAELs) and to identify any potential organ toxicities or long-term adverse effects. ppd.comwikipedia.org Without this systematic evaluation, it is impossible to assess the compound's viability for human clinical trials.

Discovery and Optimization of Novel Pterogynidine Analogues with Enhanced Efficacy and Specificity

The exploration of Pterogynidine's chemical structure is another majorly underdeveloped area. To date, the scientific literature contains no reports on the synthesis or biological evaluation of Pterogynidine analogues. This is a critical gap, as the natural compound may not possess the optimal properties for a therapeutic drug.

Future research should focus on the rational design and synthesis of novel analogues to build a structure-activity relationship (SAR) profile. As has been done for the related guanidine alkaloid nitensidine A, where synthetic derivatives were created to probe their biological effects, a similar program for Pterogynidine could yield compounds with improved potency, greater target specificity, and more favorable pharmacokinetic properties. researchgate.net For example, modifications to the isoprenyl moiety or the guanidine group could significantly alter the molecule's interaction with biological targets like the NF-κB pathway or DNA repair mechanisms. researchgate.net Such a medicinal chemistry campaign is essential for optimizing the therapeutic index and developing a candidate suitable for clinical development. nih.gov

Development of Robust Analytical Standards and Certified Reference Materials for Pterogynidine

A significant practical barrier to advancing Pterogynidine research is the lack of commercially available analytical standards and certified reference materials (CRMs). humeau.comalfa-chemistry.com An analytical standard is a highly pure compound used to accurately identify and quantify a substance. alfa-chemistry.com The absence of a Pterogynidine standard means that researchers must isolate and purify the compound themselves, a labor-intensive process that can lead to variability between studies.

The development of a robust, well-characterized Pterogynidine standard is a crucial and necessary step for the entire research community. Establishing a CRM under ISO 17034 guidelines would ensure the accuracy and comparability of data generated in different laboratories worldwide. sigmaaldrich.com This would be indispensable for all future work, including pharmacokinetic studies, toxicology assessments, and quality control of any synthesized analogues. Without reliable standards, standardizing assays and ensuring the reproducibility of research findings is exceptionally challenging.

Investigation of Pterogynidine's Synergistic Effects with Established Therapies

The potential for Pterogynidine to act in concert with existing drugs is a completely unexplored field. Many natural products are being investigated for their ability to enhance the efficacy of established therapies, particularly in oncology. nih.gov For instance, compounds can act synergistically to overcome drug resistance or to allow for lower, less toxic doses of conventional chemotherapeutic agents. researchgate.netbiomedres.us

Given Pterogynidine's anti-angiogenic properties, a promising avenue for future research would be to investigate its synergistic effects with anti-cancer treatments. researchgate.netemanresearch.org Studies could explore whether Pterogynidine can enhance the activity of cytotoxic drugs by inhibiting the formation of new blood vessels that supply tumors. biomedres.us Similarly, its activity against DNA repair-deficient cells suggests a potential synergy with DNA-damaging agents or PARP inhibitors. arizona.edu Investigating these potential combinations could reveal new therapeutic strategies and broaden the clinical applicability of Pterogynidine. Research into potential synergistic effects in treating other conditions, such as inflammatory diseases where angiogenesis plays a role, also warrants investigation. researchgate.net

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Pterogynidine from plant sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation. For example, Pterogynidine was isolated from Pterogyne nitens using column chromatography with silica gel and validated via NMR and mass spectrometry . Key considerations include:

-

Solvent selection : Polar solvents optimize extraction of alkaloid-like compounds.

-

Purity validation : HPLC or LC-MS to confirm structural integrity.

-

Reproducibility : Adherence to NIH guidelines for reporting experimental conditions (e.g., temperature, solvent ratios) ensures replicability .

| Isolation Method Comparison |

|-------------------------------|--------------------------------|

| Solvent System | Ethanol (80%) yielded 0.2% purity vs. methanol (70%) at 0.15% |

| Chromatography | Silica gel vs. Sephadex LH-20 for secondary purification |

Q. How can researchers design experiments to assess Pterogynidine’s baseline bioactivity?

- Methodological Answer : Initial bioactivity screening should follow standardized assays (e.g., MTT assay for cytotoxicity). In the case of Pterogynidine, Regasini et al. (2009) tested its inactivity against tumor cell lines (e.g., leukemia, breast cancer) using concentrations ranging from 1–100 μM . Key steps:

- Cell line selection : Use diverse lines (e.g., HeLa, MCF-7) to rule out tissue-specific effects.

- Controls : Include positive controls (e.g., Nitensidine E, which showed activity ) and vehicle controls.

- Dose-response curves : Ensure statistical power via triplicate experiments and ANOVA analysis .

Advanced Research Questions

Q. What structural or mechanistic hypotheses explain Pterogynidine’s reported inactivity compared to analogs like Nitensidine E?

- Methodological Answer : Advanced studies should combine computational and experimental approaches:

-

Molecular docking : Compare Pterogynidine’s binding affinity to targets (e.g., tubulin) with Nitensidine E.

-

SAR (Structure-Activity Relationship) : Analyze substituent effects; Nitensidine E’s cyclic monoterpene moiety may enhance bioactivity .

-

Metabolic stability assays : Assess whether Pterogynidine degrades in cell culture media via LC-MS .

Hypotheses for Inactivity Steric hindrance Poor solubility

Q. How can researchers resolve contradictions in reported bioactivity data for Pterogynidine across studies?

- Methodological Answer : Contradictions may arise from variability in:

- Extraction protocols : Differences in solvent polarity or temperature alter compound profiles.

- Purity thresholds : Impurities (e.g., co-eluting compounds) may skew results. Validate via orthogonal methods (e.g., NMR + HRMS) .

- Assay conditions : pH, serum content, or incubation time affect outcomes. Standardize using guidelines like FINER criteria (Feasible, Novel, Ethical, Relevant) .

- Statistical Strategy : Apply meta-analysis to aggregate data, identifying outliers via funnel plots or sensitivity analysis .

Q. What in vivo models are appropriate for validating Pterogynidine’s pharmacological potential?

- Methodological Answer : Prioritize models aligning with mechanistic hypotheses:

- Acute toxicity testing : Zebrafish embryos for rapid screening of developmental effects.

- Chronic disease models : Murine models of inflammation or oxidative stress, given Pterogynidine’s alkaloid nature.

- Ethical compliance : Follow NIH guidelines for animal welfare, including sample size justification and endpoint criteria .

Data Analysis & Reporting

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for Pterogynidine?

- Methodological Answer :

- Raw data inclusion : Provide full spectral datasets in appendices, with processed data in the main text .

- Error analysis : Report solvent impurities, temperature fluctuations, or instrument calibration drifts .

- Comparative tables : Align observed shifts with literature values, highlighting discrepancies .

Q. What statistical approaches are critical for dose-response studies involving Pterogynidine?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate IC₅₀ values.

- Outlier handling : Use Grubbs’ test or robust regression for skewed datasets.

- Power analysis : Pre-study calculations to determine minimum sample size (consult statisticians early) .

Key Considerations for Research Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.